2-[4-(anilinomethyl)-2-bromophenoxy]acetamide
Overview
Description
2-[4-(Anilinomethyl)-2-bromophenoxy]acetamide is an organic compound with a complex structure that includes an anilinomethyl group, a bromophenoxy group, and an acetamide group
Preparation Methods
The synthesis of 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a phenoxyacetic acid derivative, followed by the introduction of an anilinomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the acetamide group through an amidation reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
2-[4-(Anilinomethyl)-2-bromophenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(Anilinomethyl)-2-bromophenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(anilinomethyl)-2-bromophenoxy]acetamide involves its interaction with specific molecular targets within biological systems. The anilinomethyl group can interact with various enzymes and receptors, modulating their activity. The bromophenoxy group may enhance the compound’s binding affinity and specificity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
2-[4-(Anilinomethyl)-2-bromophenoxy]acetamide can be compared with other similar compounds, such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar anilinomethyl group but differs in the substitution pattern on the phenyl ring.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound also contains an anilinomethyl group but has different substituents on the phenyl ring.
2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol: This compound has a chlorophenyl group instead of a bromophenoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(anilinomethyl)-2-bromophenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c16-13-8-11(6-7-14(13)20-10-15(17)19)9-18-12-4-2-1-3-5-12/h1-8,18H,9-10H2,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNSVWXJSSGGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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